N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide
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Overview
Description
N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core can be synthesized through the cyclization of 3-amino-thiophene-2-carboxamides using reagents such as formic acid or triethyl orthoformate . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropanesulfonamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
- 4-(1-piperazinyl)thieno[3,2-d]pyrimidine
Uniqueness
N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,11-1-2-11)17-10-3-6-18(7-4-10)14-13-12(5-8-21-13)15-9-16-14/h5,8-11,17H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIDISCHXZOERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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